REACTION_CXSMILES
|
[CH3:1]C([O-])(C)C.[K+].[CH2:7]([CH:9]1[CH2:13][C:12](=O)[CH2:11][CH:10]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:8]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:7]([CH:9]1[CH2:13][C:12](=[CH2:1])[CH2:11][CH:10]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
69.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)C1C(CC(C1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for about 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at about 0° C
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The resulting material was purified by silica gel (120 g) chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-20% EtOAc in heptane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(C1)=C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.55 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |